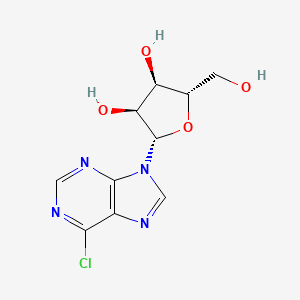
DC-Cholesterol.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DC-Cholesterol.HCl is prepared from synthetic cholesterol. The synthesis involves attaching a quaternary amine salt to the 3-C position of cholesterol . The reaction typically involves the use of dimethylaminoethane and carbamoyl chloride under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: DC-Cholesterol.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cholesterol backbone.
Substitution: The quaternary amine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
DC-Cholesterol.HCl has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of liposomes and other lipid-based nanocarriers for drug delivery.
Biology: The compound is used in transfection studies to deliver genetic material into cells.
Medicine: this compound is used in the development of gene therapies and vaccines.
Mechanism of Action
DC-Cholesterol.HCl exerts its effects by forming liposomes that can encapsulate and deliver nucleic acids and drugs into cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, facilitating the uptake of the liposome contents into the cell . Once inside the cell, the encapsulated material is released, allowing it to exert its therapeutic effects .
Comparison with Similar Compounds
Dioleoylphosphatidylethanolamine (DOPE): Often used in combination with DC-Cholesterol.HCl to enhance the efficiency of liposome formation.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cholesterol derivative with similar properties.
Cholesterol sulfate: Used in various lipid-based formulations.
Uniqueness: this compound is unique due to its high efficiency in forming stable liposomes and its ability to deliver a wide range of nucleic acids and drugs into cells. Its cationic nature and the presence of the quaternary amine group make it particularly effective in transfection studies and gene therapy applications .
Properties
Molecular Formula |
C29H51ClN2O2 |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
InChI Key |
DLTMWOWDCXLJPW-KZJLQYOGSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)



![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)



